molecular formula C20H22O3 B13951652 methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

Cat. No.: B13951652
M. Wt: 310.4 g/mol
InChI Key: APZCLRPAHRTZSD-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate is a complex organic compound with a unique structure that includes a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the benzoannulene core: This can be achieved through cyclization reactions.

    Introduction of the hydroxy and carboxylate groups: These functional groups are often introduced through substitution reactions.

    Methylation: The final step involves the methylation of the hydroxy group to form the ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxylate group would yield an alcohol.

Scientific Research Applications

Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate is unique due to the presence of both hydroxy and carboxylate groups, which can participate in a variety of chemical reactions. This makes it a versatile compound for use in different fields of research and industry.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 5-hydroxy-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

InChI

InChI=1S/C20H22O3/c1-13-6-8-14(9-7-13)16-11-10-15-4-3-5-17(20(22)23-2)19(21)18(15)12-16/h6-12,17,19,21H,3-5H2,1-2H3

InChI Key

APZCLRPAHRTZSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(CCCC(C3O)C(=O)OC)C=C2

Origin of Product

United States

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